α,β-Unsaturated Ester Reactivity: Conjugate Addition Potential vs. Saturated Ethyl Myristate
Ethyl tetradec-2-enoate is an α,β-unsaturated ester, placing it in a distinct reactivity class from its saturated C14 analog ethyl myristate (ethyl tetradecanoate, CAS 124-06-1). The conjugated double bond at C2=C3 renders the β-carbon electrophilic and capable of undergoing Michael addition with nucleophiles—a reaction manifold that is entirely absent in ethyl myristate, which lacks any unsaturation. This is evidenced by its use as a key building block in the total synthesis of glycinocins A–C, where the α,β-unsaturated ethyl ester serves as the fatty acyl precursor for constructing the exocyclic lipopeptide side chain [1]. Ethyl myristate cannot participate in this conjugate addition-based synthetic strategy. The structural distinction is also reflected in spectroscopic signatures: ¹H NMR signals for the α,β-unsaturated ester appear as a doublet of triplets at δ 6.96 (J = 7.3, 14.6 Hz) for the β-proton, characteristic of the trans-configured conjugated system, whereas ethyl myristate shows only aliphatic methylene envelope signals [2].
| Evidence Dimension | Presence of α,β-unsaturated ester (Michael acceptor) reactivity |
|---|---|
| Target Compound Data | Conjugated C2=C3 double bond; β-carbon electrophilic; ¹H NMR: δ 6.96 (dt, J = 7.3, 14.6 Hz, β-H), δ 5.81 (d, J = 15.5 Hz, α-H) [2] |
| Comparator Or Baseline | Ethyl myristate (ethyl tetradecanoate, CAS 124-06-1): fully saturated C14 ethyl ester; no olefinic ¹H NMR signals; no Michael acceptor reactivity |
| Quantified Difference | Qualitative: α,β-unsaturated ester present vs. absent. Ethyl tetradec-2-enoate classified as α,β-unsaturated ester; ethyl myristate is saturated. The β-carbon electrophilicity enables conjugate addition; ethyl myristate has no comparable electrophilic center. |
| Conditions | Structural and spectroscopic characterization (¹H NMR, 500 MHz, CDCl₃); synthetic utility demonstrated in glycinocin total synthesis [1][2] |
Why This Matters
For synthetic chemists, the α,β-unsaturated ester motif provides a unique retrosynthetic disconnection point (conjugate addition) unavailable with saturated esters; substituting ethyl myristate would block critical C–C bond-forming steps in target-oriented synthesis.
- [1] Corcilius, L.; Elias, N. T.; Ochoa, J. L.; Linington, R. G.; Payne, R. J. Total Synthesis of Glycinocins A–C. J. Org. Chem. 2017, 82, 12778-12785. Data extracted from Supporting Information describing α,β-unsaturated ethyl ester intermediates 15–17. View Source
- [2] Data from J. Org. Chem. 2017 Supporting Information: ¹H NMR (500 MHz, CDCl₃) for ethyl (E)-13-methyltetradec-2-enoate (16) showing characteristic α,β-unsaturated ester signals at δ 6.96 and δ 5.81 ppm. View Source
